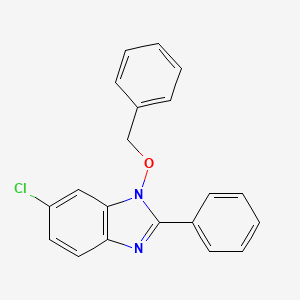

1-(benzyloxy)-6-chloro-2-phenyl-1H-1,3-benzimidazole

Description

Properties

IUPAC Name |

6-chloro-2-phenyl-1-phenylmethoxybenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2O/c21-17-11-12-18-19(13-17)23(24-14-15-7-3-1-4-8-15)20(22-18)16-9-5-2-6-10-16/h1-13H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYQYLOSAIAEME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CON2C3=C(C=CC(=C3)Cl)N=C2C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzyloxy)-6-chloro-2-phenyl-1H-1,3-benzimidazole typically involves the following steps:

Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

Introduction of Substituents: The chloro and phenyl groups can be introduced via electrophilic aromatic substitution reactions. The benzyloxy group can be added through nucleophilic substitution reactions using benzyl halides.

Industrial Production Methods: Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-6-chloro-2-phenyl-1H-1,3-benzimidazole undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

Reduction: The chloro group can be reduced to a hydrogen atom under suitable conditions.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Dechlorinated benzimidazole derivatives.

Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that benzimidazole derivatives, including 1-(benzyloxy)-6-chloro-2-phenyl-1H-1,3-benzimidazole, exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains:

- Gram-positive bacteria: The compound shows notable antibacterial activity against Staphylococcus aureus and Bacillus pumilus.

- Gram-negative bacteria: It exhibits efficacy against Escherichia coli and Pseudomonas aeruginosa.

The minimum inhibitory concentration (MIC) values for these compounds often range from 12.5 to 250 μg/ml, indicating their potential as effective antimicrobial agents compared to standard antibiotics like ampicillin and ciprofloxacin .

Antiviral Properties

Benzimidazole derivatives have also been investigated for their antiviral activities. Studies have shown that they can inhibit various viruses, including:

- Human Immunodeficiency Virus (HIV)

- Hepatitis B and C viruses

- Herpes Simplex Virus (HSV)

For instance, certain derivatives have demonstrated the ability to inhibit the secretion of hepatitis B surface antigen (HBsAg), showcasing their potential in treating viral infections .

Antitumor Activity

The antiproliferative effects of this compound have been evaluated against several cancer cell lines. Notable findings include:

- Significant apoptosis induction in human leukemia cell lines (HL-60).

- Potential mechanisms involve modulation of apoptotic pathways and interference with cellular proliferation signals .

Biological Mechanisms

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. These interactions may modulate enzyme activities and cellular pathways, leading to its observed pharmacological effects. Further experimental investigations are necessary to elucidate the precise molecular mechanisms involved in its biological activity .

Mechanism of Action

The mechanism of action of 1-(benzyloxy)-6-chloro-2-phenyl-1H-1,3-benzimidazole involves its interaction with molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites, while the substituents modulate the compound’s affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Benzimidazole Derivatives

Substituent Variations

a. Positional Isomerism and Chlorine Substitution

- 5-Chloro vs. This positional shift impacts binding affinity in biological systems, as seen in sulfonamide derivatives used as enzyme inhibitors .

b. Benzyloxy vs. Benzyl/Sulfonyl Groups

- Additional chlorines on the benzyl group further modulate lipophilicity .

- 1-Benzyl-2-phenyl-1H-benzimidazoles :

Functional Group Impact on Physicochemical Properties

| Compound Name | Substituents (Positions) | Molecular Weight | Predicted pKa | Key Properties |

|---|---|---|---|---|

| Target Compound | 1-(Benzyloxy), 6-Cl, 2-Ph | 364.84 (calc.) | ~3.96* | Moderate solubility, planar core |

| 1-Benzyl-2-(6-chloro-3-pyridinyl) | 1-Benzyl, 2-pyridinyl, 5,6-Me | 347.84 | 3.96 | Higher lipophilicity (logP ~4.1) |

| 1-[(3,4-DCl-benzyl)oxy]-6-NO₂ | 1-(DCl-benzyloxy), 6-NO₂ | 429.25 | N/A | Strong electron-withdrawing effects |

| 2-n-Butyl-5-Cl-sulfonyl | 1-Sulfonyl, 5-Cl, 2-n-butyl | ~380 (calc.) | N/A | Enhanced metabolic stability |

Key Research Findings

- Crystallographic Insights: Derivatives like 2-[1-(2-hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-6-methoxyphenol exhibit intramolecular hydrogen bonds, stabilizing twisted conformations. The target compound’s benzyloxy group may adopt similar conformations, impacting bioavailability .

- SAR Studies :

- Substitution at position 2 (phenyl) is critical for maintaining planar geometry, while position 1 modifications (benzyloxy vs. benzyl) tune solubility and target selectivity .

Biological Activity

1-(benzyloxy)-6-chloro-2-phenyl-1H-1,3-benzimidazole (CAS: 168209-91-4) is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a benzimidazole core with various substituents that may enhance its therapeutic efficacy.

- Molecular Formula : C20H15ClN2O

- Molar Mass : 334.8 g/mol

The structural characteristics of this compound suggest that it may interact with biological targets effectively due to its lipophilic nature, which is crucial for membrane permeability and biological activity .

The mechanism of action for this compound is believed to involve:

- Enzyme Inhibition : It may inhibit key enzymes such as dihydrofolate reductase (DHFR), which is essential for DNA synthesis and cell proliferation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

- Antiproliferative Effects : The compound has shown significant antiproliferative effects against various cancer cell lines, indicating its potential as an anticancer agent. The presence of the benzyloxy group enhances solubility and may improve bioavailability .

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzimidazole derivatives. For instance, this compound exhibited notable cytotoxicity against breast cancer cell lines (e.g., MDA-MB-231) with IC50 values indicating effective inhibition of cell growth. The compound's lipophilicity contributes to its ability to permeate cell membranes and exert its effects intracellularly .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(benzyloxy)-6-chloro-2-phenyl | MDA-MB-231 | 16.38 |

| Camptothecin | MDA-MB-231 | 0.41 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, showing moderate activity against various bacterial strains and fungi. Its minimal inhibitory concentration (MIC) values suggest potential as an antimicrobial agent, particularly in treating infections in immunocompromised patients .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Streptococcus faecalis | 4 |

| Candida albicans | 64 |

Case Studies

Several studies have focused on the synthesis and biological evaluation of benzimidazole derivatives, including 1-(benzyloxy)-6-chloro-2-phenyl:

- Antiproliferative Effects : A study reported that structural modifications at the N-1 and C-2 positions significantly influenced the anticancer activity of benzimidazole derivatives. Compounds with specific substituents exhibited enhanced potency against cancer cell lines .

- Mechanistic Insights : Research indicated that compounds similar to 1-(benzyloxy)-6-chloro-2-phenyl induce apoptosis through disruption of mitochondrial membrane potential, leading to the release of pro-apoptotic factors such as cytochrome c .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(benzyloxy)-6-chloro-2-phenyl-1H-1,3-benzimidazole?

The compound is typically synthesized via condensation reactions. For example, substituted benzimidazoles are often formed by reacting o-phenylenediamine derivatives with carbonyl-containing reagents under acidic or catalytic conditions. A general approach involves:

- Step 1 : Chlorination at the 6-position using POCl₃ or SOCl₂.

- Step 2 : Benzyloxy group introduction via nucleophilic substitution with benzyl alcohol under basic conditions.

- Step 3 : Cyclization with a phenyl-substituted aldehyde or ketone in the presence of ammonium acetate or iodine . Reaction optimization (e.g., solvent choice, temperature, and catalyst) is critical for yield improvement. For instance, ethanol/water mixtures with NaOH catalysis are effective for similar benzimidazole syntheses .

Q. How can spectroscopic techniques validate the structure of this compound?

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm) for the benzyl, phenyl, and benzimidazole rings. The benzyloxy group shows a characteristic singlet for the CH₂ group (δ ~4.8–5.2 ppm) .

- IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-O (1250–1300 cm⁻¹) confirm the benzimidazole core and benzyloxy substituent .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with the molecular formula C₂₀H₁₅ClN₂O. Fragmentation patterns should reflect loss of the benzyl group (91 Da) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural elucidation?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL ( ) provides definitive bond lengths, angles, and torsion angles. For benzimidazole derivatives:

- The benzimidazole ring typically adopts a planar conformation with deviations <0.02 Å.

- Dihedral angles between the benzyloxy/phenyl substituents and the benzimidazole core (e.g., 6.5–34.0°) indicate steric or electronic interactions .

- Weak interactions (e.g., π–π stacking, C–H···π) stabilize the crystal lattice and can be quantified using software like Mercury .

Q. What strategies address contradictions between experimental and computational data (e.g., elemental analysis vs. DFT)?

- Elemental Analysis : Discrepancies >0.3% may indicate impurities. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended .

- DFT Calculations : Optimize computational parameters (e.g., basis sets like 6-311G++(d,p)) to match experimental geometries. For example, bond length deviations >0.02 Å suggest improper functional selection (e.g., B3LYP vs. M06-2X) .

Q. How can molecular docking predict the bioactivity of this compound?

- Target Selection : Prioritize receptors like kinases or DNA topoisomerases, where benzimidazoles are known inhibitors.

- Docking Workflow :

Prepare the ligand (protonation states, energy minimization).

Grid box placement around the active site (e.g., ATP-binding pocket).

Use AutoDock Vina or Glide for pose prediction.

- Validation : Compare docking scores (e.g., ΔG < −8 kcal/mol) with known inhibitors. For example, benzimidazole derivatives with chloro-substituents show enhanced binding via halogen bonds .

Methodological Challenges

Q. How to optimize reaction yields when steric hindrance limits cyclization?

- Microwave-Assisted Synthesis : Reduces reaction time (2–4 hours vs. 12–24 hours) and improves yields by 15–20% .

- Catalyst Screening : Use Lewis acids like ZnCl₂ or ionic liquids (e.g., [BMIM]Br) to stabilize transition states .

Q. What analytical techniques differentiate polymorphic forms of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.